molecular formula C21H21N3OS B2763209 4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 900000-30-8

4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2763209
CAS RN: 900000-30-8
M. Wt: 363.48
InChI Key: PCZWMCDQOCFRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” is a heterocyclic compound . It is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Synthesis and Biological Activity

Compounds within the same family as 4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one have been synthesized for their potential biological activities. For instance, novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones exhibited antibacterial and antifungal activities, suggesting potential therapeutic applications in combating microbial infections (Srinivas, Nagaraj, & Reddy, 2008). Similarly, derivatives of pyridopyrimidinones have been explored as corrosion inhibitors for carbon steel in industrial applications, indicating their potential in materials science and engineering (Abdallah, Shalabi, & Bayoumy, 2018).

Antimicrobial and Antifungal Properties

Thiopyrimidine and thiazolopyrimidines derived from similar core structures have shown promising antimicrobial properties. This suggests that the compound may also possess antimicrobial or antifungal capabilities, which could be explored for pharmaceutical applications (Hawas, Al-Omar, Amr, & Hammam, 2012).

Non-nucleoside Reverse Transcriptase Inhibitors

Compounds with structural similarities have been investigated as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, highlighting the potential of such compounds in antiviral therapies. This area of research demonstrates the compound's potential applicability in developing treatments for viral infections (Mai et al., 1997).

Nonlinear Optical Properties

Derivatives of thiopyrimidine have been explored for their nonlinear optical properties, suggesting potential applications in optoelectronics and photophysics. This area of research might be relevant for the development of materials with specialized optical characteristics (Hussain et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

It is known that similar compounds have significant antimycobacterial activity . This suggests that the compound may interact with key proteins or enzymes in the bacteria, inhibiting their function and leading to bacterial death.

Pharmacokinetics

Similar compounds have been optimized for in vitro adme, herg, kinase profiling, and pharmacokinetic tests . This suggests that the compound may have favorable pharmacokinetic properties, such as good absorption and distribution, low metabolism, and efficient excretion, which could contribute to its bioavailability and efficacy.

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium species, as evidenced by its antimycobacterial activity . This could lead to the clearance of the bacterial infection in the host organism.

properties

IUPAC Name

4-[(2-methylphenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-15-5-2-3-6-17(15)14-26-20-18-7-4-8-19(18)24(21(25)23-20)13-16-9-11-22-12-10-16/h2-3,5-6,9-12H,4,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZWMCDQOCFRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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